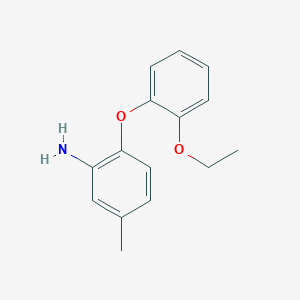

2-(2-Ethoxyphenoxy)-5-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyphenoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-17-14-6-4-5-7-15(14)18-13-9-8-11(2)10-12(13)16/h4-10H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVNXNQKMXEUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Ethoxyphenoxy 5 Methylaniline

Retrosynthetic Analysis of the 2-Phenoxyaniline (B124666) Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For the 2-phenoxyaniline core, the most logical disconnection is at the C-O bond of the diaryl ether. This approach simplifies the complex target molecule into two key synthons: an aniline (B41778) derivative and a phenol (B47542) derivative.

This disconnection strategy suggests that 2-(2-ethoxyphenoxy)-5-methylaniline can be synthesized by coupling a substituted aniline building block with a substituted phenol building block. The primary reaction for achieving this transformation is a nucleophilic aromatic substitution, most commonly the Ullmann condensation. amazonaws.comwikipedia.org This leads to two potential synthetic routes:

Route A: Reaction of a 2-halo-5-methylaniline derivative with 2-ethoxyphenol (B1204887).

Route B: Reaction of 5-methyl-2-aminophenol with a 1-halo-2-ethoxybenzene derivative.

Route A is often preferred due to the typical reactivity patterns and availability of the necessary starting materials. The analysis thus points towards the synthesis of two key precursors: an appropriately substituted 5-methylaniline and 2-ethoxyphenol.

Preparation of Key Precursors and Building Blocks

The efficient synthesis of the target compound relies on the successful preparation of its constituent parts.

The required aniline intermediate is a 5-methylaniline derivative activated for nucleophilic substitution at the 2-position, typically with a halogen leaving group. The synthesis of such compounds often starts from commercially available nitrotoluenes. For instance, the synthesis of a related compound, 5-chloro-2-methyl aniline, is achieved through the reduction of 4-chloro-2-nitrotoluene (B43163) using a polysulfide solution. google.com

A general approach to a suitable precursor like 2-bromo-5-methylaniline (B1276313) could involve the following steps:

Nitration: Starting with p-toluidine (B81030) (4-methylaniline), acetylation of the amino group is performed to protect it and direct the subsequent nitration. Nitration of the resulting N-(4-methylphenyl)acetamide would yield N-(4-methyl-2-nitrophenyl)acetamide.

Hydrolysis: The acetyl group is then removed by acid or base hydrolysis to give 4-methyl-2-nitroaniline (B134579).

Sandmeyer Reaction: The amino group of 4-methyl-2-nitroaniline can be converted to a bromine atom via a Sandmeyer reaction, yielding 1-bromo-4-methyl-2-nitrobenzene.

Reduction: Finally, the nitro group is reduced to an amine using standard methods, such as catalytic hydrogenation or reduction with metals like tin or iron in acidic media, to afford the desired 2-bromo-5-methylaniline.

Alternatively, electrochemical methods are being developed for the selective halogenation of aniline derivatives, which could provide a more direct and controlled route to these intermediates. acs.org

2-Ethoxyphenol (also known as guaethol) is the second key precursor. lookchem.com It can be synthesized through several methods, most commonly via the Williamson ether synthesis starting from catechol (1,2-dihydroxybenzene). In this method, catechol is mono-ethylated using an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. lookchem.com

Other reported methods include:

Catalytic Etherification: A method for synthesizing o-ethoxyphenol involves the monoetherification of catechol with ethanol (B145695) using a specific catalyst, achieving high conversion and selectivity. google.com

Oxidation of Phenetole (B1680304): O-ethoxyphenol can be prepared by the oxidation of phenetole (ethoxybenzene) using an alkanoic acid, though this may produce a mixture of isomers. google.com

From o-Ethylvanillin: A high-yield preparation involves the decarbonylation of o-ethylvanillin using a composite metal catalyst at elevated temperatures. chemicalbook.com

Table 1: Comparison of Synthetic Methods for o-Ethoxyphenol

| Starting Material | Reagents/Catalyst | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| o-Ethylvanillin | Rh₂O₃/RuCl₃ catalyst | 150°C, 4 h | 97.56% | chemicalbook.com |

| Catechol, Ethanol | Niobium oxide-based catalyst | Continuous flow reactor | ~80% | google.com |

| Catechol, Ethyl iodide | Base (e.g., NaOH, K₂CO₃) | Solvent (e.g., ethanol, acetone) | Variable | lookchem.com |

| Phenetole | Formic acid, H₂O₂ | 103-110°C, 3 h | Low conversion | google.com |

Intermediates such as 2-(2-ethoxyphenoxy)ethyl bromide are not typically used for the direct synthesis of the diaryl ether this compound. The structure of these intermediates is suited for forming an alkyl-aryl ether linkage (Ar-O-Alkyl-Ar'), rather than the direct diaryl ether bond (Ar-O-Ar) present in the target molecule.

However, the synthesis of such activated intermediates is straightforward. It is generally achieved by reacting the sodium salt of a phenol with a dihaloethane. For example, 2-(2-ethoxyphenoxy)ethyl bromide would be prepared by reacting sodium 2-ethoxyphenoxide (from 2-ethoxyphenol and a base like sodium hydroxide) with an excess of 1,2-dibromoethane. The corresponding methanesulfonate (B1217627) (mesylate) would be synthesized by reacting the alcohol, 2-(2-ethoxyphenoxy)ethanol, with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

Formation of the Diaryl Ether Linkage

The crucial step in the synthesis is the construction of the diaryl ether bond connecting the two aromatic rings. This is accomplished through a nucleophilic aromatic substitution reaction.

The formation of the diaryl ether in this compound is typically achieved via an Ullmann condensation. wikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgtandfonline.com For the synthesis of the target compound, this would involve the reaction of 2-bromo-5-methylaniline with 2-ethoxyphenol.

The classical Ullmann reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, significant advancements have led to milder and more efficient protocols. Modern Ullmann-type syntheses utilize catalytic amounts of a copper(I) source, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), in the presence of a ligand. organic-chemistry.orgacs.org

Key features of modern Ullmann diaryl ether syntheses include:

Catalysts: Copper(I) salts are the most common. organic-chemistry.org

Ligands: The addition of ligands accelerates the reaction, allowing for lower temperatures. Effective ligands include diamines, amino acids, and salicylaldoxime. organic-chemistry.orgnih.gov

Base: A base is required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) has been found to be particularly effective, although other bases like potassium carbonate (K₂CO₃) are also used. organic-chemistry.org

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or acetonitrile (B52724) are typically used. wikipedia.orgorganic-chemistry.org

The reaction is tolerant of various functional groups but can be sensitive to steric hindrance near the reaction site. organic-chemistry.org The presence of the amine and methyl groups on one ring and the ethoxy group on the other influences the electronic properties but does not prevent the coupling.

Table 2: Representative Conditions for Modern Ullmann Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide/Iodide | Phenol | Cu₂O (cat.), Ligand (e.g., Chxn-Py-Al) | Cs₂CO₃ | Acetonitrile | 80-110°C | organic-chemistry.org |

| Aryl Iodide/Bromide | Phenol | CuI (cat.), (±)-diol ligand | K₃PO₄ | Toluene (B28343) | 110°C | acs.org |

| Electron-rich Aryl Bromide | Phenol | CuI (cat.), N-Methylated amino acid | K₂CO₃ | DMF | 135°C | nih.gov |

The application of these improved conditions allows for the efficient synthesis of the 2-phenoxyaniline core structure, and by extension, the target molecule this compound. google.comgoogle.com

Copper-Catalyzed Ullmann-type Coupling Reactions

The formation of the diaryl ether bond is a critical step in the synthesis of this compound. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is a classic and effective method for this transformation. tdcommons.orgnih.gov A plausible route involves the coupling of 2-ethoxyphenol with a halogenated precursor, such as 2-bromo-5-methylaniline or 2-iodo-5-methylaniline.

Historically, Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. tdcommons.org However, modern advancements have led to milder and more efficient catalytic systems. The use of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in combination with a base and often a ligand, facilitates the reaction under more manageable conditions. acs.orgorganic-chemistry.org

The choice of ligand is crucial for accelerating the reaction, improving yields, and enhancing substrate scope. Ligands such as 1,10-phenanthroline, picolinic acid, and β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) have been shown to be effective. nih.govnih.gov These additives can stabilize the copper catalyst and facilitate the key steps of the catalytic cycle. The base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the reactive phenoxide nucleophile. arkat-usa.org The reaction is commonly performed in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. acs.orgresearchgate.net

| Aryl Halide | Phenol | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Iodide | Substituted Phenol | CuI (10), Picolinic Acid (20) | K₃PO₄ | DMSO | 100 | 80-95 | nih.gov |

| Aryl Bromide | Substituted Phenol | CuCl (5), TMHD (10) | Cs₂CO₃ | NMP | 120 | ~90 | nih.gov |

| Aryl Bromide | p-Cresol | CuI(PPh₃)₃ (5) | K₂CO₃ | Toluene | 100 | 72 | arkat-usa.org |

| Aryl Iodide | Phenol | Cu₂O (5), Ligand (10) | Cs₂CO₃ | MeCN | 80 | 98 | researchgate.net |

Phenol O-Alkylation Methods (e.g., Williamson Ether Synthesis)

The ethoxy group in the target molecule is typically introduced via O-alkylation of a corresponding phenol. The Williamson ether synthesis is the most prominent method for this purpose, involving the Sₙ2 reaction of an alkoxide with an alkyl halide. organic-chemistry.org In the context of synthesizing this compound, a key precursor is 2-ethoxyphenol. This intermediate can be prepared from the readily available starting material, catechol (1,2-dihydroxybenzene).

The synthesis involves the selective mono-ethylation of catechol. This can be achieved by reacting catechol with an ethylating agent, such as iodoethane (B44018) or diethyl sulfate, in the presence of a base. tdcommons.orgchemicalbook.com The base, commonly sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), deprotonates one of the phenolic hydroxyl groups to form a phenoxide, which then acts as a nucleophile. Controlling the stoichiometry of the reagents is essential to favor mono-alkylation and minimize the formation of the di-alkylated byproduct, 1,2-diethoxybenzene. Alternative, greener methods using diethyl carbonate as the ethylating agent have also been developed. justia.comgoogle.com

| Ethylating Agent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diethyl Sulfate | NaOH | Toluene/Water | 60-65°C, 3h then reflux | ~65 | tdcommons.org |

| Iodoethane | K₂CO₃ | Acetone | Reflux | High | chemicalbook.com |

| Diethyl Carbonate | Solid Base Catalyst | - | Gas-phase, flow reactor | up to 91 (selectivity) | google.com |

| Diethyl Carbonate | Transesterification Catalyst | - | Fixed bed reactor | High | justia.com |

Construction of the Aniline Moiety

A common and efficient strategy for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compounds. For the target molecule, this would involve the synthesis and subsequent reduction of 2-(2-ethoxyphenoxy)-5-methyl-1-nitrobenzene. This nitro precursor would itself be formed via an Ullmann coupling between 2-ethoxyphenol and a suitable halo-nitroaromatic, such as 2-chloro-4-methyl-1-nitrobenzene.

The reduction of the nitro group to a primary amine is a well-established transformation with a wide variety of available reagents and catalysts. Catalytic hydrogenation is a preferred industrial method, often employing catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrogen gas. youtube.com For laboratory-scale synthesis, transfer hydrogenation using reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) as the hydrogen source is also common.

Chemical reduction methods are also highly effective. Classic conditions involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl). youtube.com More recently, nanometal catalysts, such as silver nanoparticles, have been shown to efficiently catalyze the reduction of nitroarenes using reducing agents like sodium borohydride (B1222165) (NaBH₄) under mild conditions. scispace.comrsc.org The choice of method often depends on the presence of other functional groups in the molecule. For a substrate like 2-(2-ethoxyphenoxy)-5-methyl-1-nitrobenzene, a key challenge is to selectively reduce the nitro group without cleaving the diaryl ether bond, making catalytic hydrogenation under controlled conditions or chemoselective chemical reduction particularly suitable. nih.govacs.org

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂, Pd/C | Various solvents (EtOH, EtOAc), RT-Elevated Temp. | Widely used, highly efficient, potential for ether cleavage at high severity. | youtube.com |

| Fe, HCl or NH₄Cl | EtOH/Water, Reflux | Classic, inexpensive, robust. | youtube.com |

| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | Effective, good for substrates with sensitive groups. | - |

| Ag NPs, NaBH₄ | Water, Room Temp. | Mild conditions, high yields, green. | scispace.comrsc.org |

| Sulfided Pt/C, H₂ | Low Temp. and Pressure | High chemoselectivity, tolerates heteroaryl halides. | nih.gov |

Reductive Amination Procedures

Reductive amination is a powerful method for forming C-N bonds, typically by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.org The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to an imine (or iminium ion), followed by reduction to the amine.

While highly effective for producing secondary and tertiary amines, its application for the direct synthesis of a primary aromatic amine like this compound is less common. Such a pathway would conceptually involve the reaction of a corresponding cyclohexanone (B45756) precursor with an ammonia (B1221849) source, followed by aromatization, which is a complex multi-step process.

However, reductive amination is a cornerstone of amine synthesis in general. Common reducing agents are chosen for their ability to selectively reduce the iminium ion in the presence of the starting carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this one-pot reaction due to their mild nature and chemoselectivity. Catalytic hydrogenation can also be employed. Although not the most direct route to the target molecule, the principles of reductive amination are fundamental in synthetic organic chemistry for creating a vast array of amine-containing structures.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, has become a premier method for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This reaction provides a powerful alternative to classical methods like nucleophilic aromatic substitution or Ullmann-type reactions. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. rug.nl

For the synthesis of a primary aniline like the target molecule, this reaction would involve coupling a diaryl ether halide (e.g., 1-bromo-2-(2-ethoxyphenoxy)-4-methylbenzene) with an ammonia equivalent. Direct coupling with ammonia gas has been challenging due to catalyst inhibition. wikipedia.org Consequently, various ammonia surrogates have been developed. These include lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), benzophenone (B1666685) imine, or even aqueous ammonia under carefully optimized conditions. organic-chemistry.orgescholarship.org

The success of these reactions is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., XPhos, tBuBippyPhos), are often required to promote the challenging reductive elimination step, especially with less reactive aryl chlorides or sterically demanding substrates. nih.govwiley.com Recent developments have produced ligands like KPhos, which enable the highly selective amination of aryl halides using aqueous ammonia and a hydroxide base, suppressing common side reactions like hydroxylation. nih.govorganic-chemistry.org

| Aryl Halide | Ammonia Source | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide/Chloride | Aqueous NH₃ | Pd(OAc)₂ / KPhos | KOH | t-Amyl alcohol | 70-98 | nih.govorganic-chemistry.org |

| Aryl Bromide | LiN(SiMe₃)₂ | Pd₂(dba)₃ / Xantphos | LiN(SiMe₃)₂ | Toluene | 70-95 | organic-chemistry.org |

| ortho-Substituted Aryl Bromide | Ph₃SiNH₂ | Pd₂(dba)₃ / (o-tolyl)₃P | NaOtBu | Toluene | 75-88 | organic-chemistry.org |

| Aryl Chloride | NH₄Cl | Pd₂(dba)₃ / DavePhos | LiHMDS | Toluene | 71-99 | organic-chemistry.org |

N-Alkylation of Anilines (e.g., using hydrogen borrowing methodology or other catalytic systems)

The primary amino group of this compound serves as a handle for further functionalization, most commonly through N-alkylation to form secondary or tertiary amines. While traditional N-alkylation with alkyl halides is effective, it often suffers from a lack of selectivity and produces stoichiometric salt waste.

A more atom-economical and greener alternative is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This process involves the reaction of an amine with an alcohol, catalyzed by a transition metal complex (commonly based on Ru, Ir, Ni, or Cu). rsc.orglookchem.comnih.govresearchgate.netresearchgate.net The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone. This carbonyl intermediate then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen (held by the catalyst) to yield the N-alkylated amine. The only byproduct of this elegant process is water.

This methodology is highly versatile, allowing for the N-alkylation of anilines with a wide range of primary and secondary alcohols. For a sterically hindered aniline, such as the target molecule with its ortho-phenoxy group, catalyst selection is important. Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, often paired with phosphine ligands, have proven to be particularly robust and effective for this transformation. researchgate.netrsc.org

| Aniline | Alcohol | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Benzyl Alcohol | Ir-MOF Complex | KOtBu | Dioxane | 95 (conv.) | nih.govacs.org |

| Substituted Anilines | Carbohydrate Alcohols | [RuCl₂(p-cymene)]₂ / dppf | K₂CO₃ | p-Xylene | up to 97 | rsc.org |

| Aniline | Primary Alcohols | [RuCl(PPh₃)₂(CH₃CN)₃]⁺[BPh₄]⁻ | K₂CO₃ | Solvent-free | 65-92 | lookchem.com |

| Aniline | Benzyl Alcohol | NiBr₂ / Phenanthroline | KOtBu | Toluene | 72 | nih.gov |

Advanced Synthetic Strategies and Process Optimization

For the Ullmann diaryl ether synthesis, process optimization often focuses on ligand development to allow for lower catalyst loadings (e.g., <1 mol%) and milder reaction temperatures (80-110°C), which improves functional group tolerance and reduces energy consumption. researchgate.netbeilstein-journals.org The use of non-polar solvents like toluene can sometimes simplify workup compared to high-boiling polar solvents like DMF or NMP. arkat-usa.org

In the construction of the aniline moiety, the move from stoichiometric metal reductants (like Fe/HCl) to catalytic hydrogenation represents a significant process improvement, reducing metal waste streams. The development of highly chemoselective catalysts that can reduce a nitro group without affecting other sensitive functionalities like halides or the ether linkage is a key area of research for process optimization. nih.gov

Furthermore, advanced strategies may involve combining multiple transformations into a single pot (one-pot synthesis) or in a continuous flow reactor to improve efficiency and reduce intermediate isolation steps. For example, a palladium-catalyzed C-N coupling could be followed by a subsequent reaction in the same vessel. Similarly, flow chemistry is increasingly being applied to hazardous reactions like nitrations or energetic reductions, offering better temperature control and safety on a large scale. The choice between a synthetic route beginning with an Ullmann coupling versus one starting with a Buchwald-Hartwig amination would depend on the relative cost and availability of the respective halogenated precursors and the robustness of each catalytic step.

Chemo-, Regio-, and Stereoselective Synthesis Approaches

The construction of this compound primarily involves the formation of a diaryl ether bond. The most common methods for this transformation are transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig C-O coupling. The success of these syntheses hinges on controlling selectivity.

Chemo- and Regioselectivity

Chemoselectivity is critical due to the presence of multiple reactive sites, namely the amino group (-NH₂) and the position where the ether bond is formed. Regioselectivity ensures the ether linkage forms at the correct carbon atom on the aromatic rings. A plausible and common strategy involves coupling an aryl halide with a phenol.

Two primary retrosynthetic disconnections can be envisioned for this compound:

Route A: Coupling of a 2-halo-5-methylaniline derivative with 2-ethoxyphenol.

Route B: Coupling of a 2-halophenol derivative with 2-ethoxy-5-methylaniline.

A significant challenge in these routes is the reactivity of the amine group, which can also participate in coupling reactions. To ensure chemoselectivity, the amine is often introduced in a protected form, most commonly as a nitro group (-NO₂), which is unreactive under the coupling conditions and can be readily reduced to an aniline in a final step.

For instance, a highly regioselective synthesis would involve the Ullmann condensation between 2-ethoxyphenol and 2-bromo-4-methyl-1-nitrobenzene (B189583). The Ullmann reaction, particularly in its classic form, involves copper-catalyzed nucleophilic aromatic substitution. organic-chemistry.orgwikipedia.org The reaction is highly regioselective, with the coupling occurring specifically between the carbon bearing the halogen and the phenolic oxygen.

The reaction proceeds as follows:

Ullmann Condensation: 2-Ethoxyphenol is coupled with 2-bromo-4-methyl-1-nitrobenzene using a copper catalyst and a base. This forms the intermediate 2-(2-ethoxyphenoxy)-5-methyl-1-nitrobenzene.

Nitro Group Reduction: The intermediate nitro compound is then reduced to the corresponding amine, yielding the final product, this compound. Common reducing agents for this step include tin(II) chloride or catalytic hydrogenation.

The Buchwald-Hartwig amination offers an alternative pathway for forming C-N bonds and could theoretically be used if one of the starting materials was an appropriate amine. wikipedia.org However, for the formation of the crucial diaryl ether bond, C-O coupling reactions are more direct. Modern variations of the Ullmann reaction and related palladium-catalyzed etherifications provide milder conditions and broader substrate scope compared to the harsh, high-temperature conditions of the original Ullmann protocol. wikipedia.orgwikipedia.org

Table 1: Potential Starting Materials for the Regioselective Synthesis of this compound via C-O Cross-Coupling

| Route | Aryl Halide Partner | Phenol Partner | Key Transformation | Post-Coupling Step |

| A | 2-Bromo-4-methyl-1-nitrobenzene | 2-Ethoxyphenol | Ullmann or Pd-catalyzed C-O Coupling | Reduction of nitro group |

| B | 1-Bromo-2-ethoxybenzene | 2-Amino-5-methylphenol | Ullmann or Pd-catalyzed C-O Coupling | None (potential for N-arylation side product) |

Stereoselectivity

The target molecule, this compound, is achiral and does not possess any stereocenters. The aromatic rings and the ether linkage lie in a plane or can rotate freely, meaning no stereoisomers (enantiomers or diastereomers) exist for this compound. Therefore, stereoselectivity is not a consideration in its synthesis.

Development of Green Chemistry Routes for this compound

Traditional methods for diaryl ether synthesis, like the classic Ullmann reaction, are often not environmentally friendly, requiring high temperatures (often >200 °C), stoichiometric amounts of copper, and high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Modern synthetic chemistry places a strong emphasis on developing greener, more sustainable processes.

Catalyst and Solvent Innovations

Significant progress has been made in making C-O cross-coupling reactions more environmentally benign. Key areas of improvement include the development of highly active catalysts and the use of greener solvents.

For the synthesis of this compound, a green approach would modify the traditional Ullmann condensation in several ways:

Catalytic Systems: Instead of stoichiometric copper, modern protocols use catalytic amounts of a copper salt, often in conjunction with a ligand such as N,N-dimethylglycine, which allows the reaction to proceed at lower temperatures (e.g., 90 °C). organic-chemistry.org The use of recyclable, heterogeneous nano-catalysts, such as copper nanoparticles supported on carbon nanofibers or magnetic nanoparticles, represents a significant advancement. nih.govrsc.org These catalysts can be easily recovered (e.g., by filtration or using an external magnet) and reused multiple times, reducing waste and cost. nih.gov

Solvent Choice: The replacement of hazardous solvents like DMF and NMP is a primary goal of green chemistry. Research has shown that Ullmann-type reactions can be successfully carried out in greener solvents like water. nih.gov In some cases, solvent-free conditions, assisted by microwave irradiation, can be employed, offering a highly efficient and environmentally friendly alternative. organic-chemistry.orgrsc.org

Palladium-Catalyzed Green Routes

Palladium-catalyzed C-O coupling (a variation of the Buchwald-Hartwig reaction) is another powerful method for diaryl ether synthesis that often operates under milder conditions than the Ullmann reaction. organic-chemistry.org Green developments in this area focus on:

Heterogeneous Catalysts: Similar to copper, palladium can be immobilized on supports like chitosan, allowing for easy recovery and reuse of the expensive metal catalyst. lookchem.com

Aqueous Conditions: Procedures for carrying out Buchwald-Hartwig cross-coupling reactions in water or under solvent-free conditions have been developed, significantly improving the environmental profile of the synthesis. rsc.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Diaryl Ether Formation

| Parameter | Traditional Ullmann Approach | Modern Green Chemistry Approach |

| Catalyst | Stoichiometric Copper Powder | Catalytic Cu or Pd (e.g., nanoparticles on a recyclable support) nih.gov |

| Catalyst Loading | >100 mol% | 0.5 - 5 mol% lookchem.com |

| Solvent | DMF, NMP, Nitrobenzene | Water, Ethanol, or Solvent-Free nih.govrsc.org |

| Temperature | High (>200 °C) wikipedia.org | Mild to Moderate (Room Temp. to 110 °C) organic-chemistry.orgnih.gov |

| Energy Input | Prolonged conventional heating | Microwave irradiation or lower temperature heating |

| Workup/Purification | Difficult, produces significant waste | Easier separation of reusable catalyst, less waste |

By adopting these modern techniques, the synthesis of this compound can be achieved with greater efficiency, lower environmental impact, and improved atom economy, aligning with the principles of green chemistry.

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization

Computational Insights into Intramolecular Interactions and Stability

Computational studies provide valuable insights into the intramolecular forces that stabilize the preferred conformations of 2-(2-Ethoxyphenoxy)-5-methylaniline. Hydrogen bonding, though not as prominent as in other systems, can occur between the amine protons and the ether oxygen, influencing the orientation of the aniline (B41778) ring. Van der Waals forces and steric repulsion between the ethoxy group, the methyl group, and the adjacent phenyl ring are significant factors in determining the rotational barriers and the most stable conformers. The electronic effects of the electron-donating amino and ethoxy groups, as well as the methyl group, also play a role in the molecule's stability and reactivity, which can be quantified through computational analysis of electron density distribution.

Advanced Spectroscopic Techniques for Structural Elucidation of Phenoxyanilines

The definitive structural elucidation of complex organic molecules like this compound relies on a combination of advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Aniline and Ether Protons

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amine protons, the ethoxy group protons, and the methyl group protons. The chemical shifts of the protons on the carbon adjacent to the ether oxygen are typically found in the downfield region of 3.4-4.5 ppm. pressbooks.publibretexts.org The protons of the ethoxy group would appear as a characteristic triplet and quartet pattern. The aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electronic effects of the substituents on each ring. The amine protons usually appear as a broad singlet.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms bonded to the ether oxygen are expected to resonate in the 50-80 ppm range. pressbooks.pub The chemical shifts of the aromatic carbons would also be diagnostic, reflecting the substitution pattern.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aniline | -NH₂ | Broad singlet, variable | N/A |

| Aromatic | Ar-H | 6.0 - 8.0 | 100 - 150 |

| Ether | -OCH₂CH₃ | 3.4 - 4.5 (quartet) | 50 - 80 |

| Ethyl | -OCH₂CH₃ | 1.0 - 1.5 (triplet) | 10 - 20 |

| Methyl | -CH₃ | 2.0 - 2.5 | 15 - 25 |

Note: These are general expected ranges and can vary based on the specific molecular environment and solvent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. For this compound, with a molecular formula of C₁₅H₁₇NO₂, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for unambiguous confirmation of its chemical formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, showing the loss of fragments such as the ethoxy group or the cleavage of the ether bond.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, C-O stretching of the aryl ether (around 1200-1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the two aromatic rings and the aniline chromophore would lead to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern and the conformation of the molecule. nih.gov

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aryl Ether | C-O Stretch | 1200 - 1250 |

| Aniline | C-N Stretch | 1250 - 1360 |

Crystallographic Studies of Related Aryl Ether and Aniline Frameworks

While a specific crystal structure for this compound is not publicly available, X-ray crystallographic studies of related aryl ether and aniline-containing compounds provide valuable models for understanding its potential solid-state structure. These studies reveal that the packing of such molecules in a crystal lattice is dictated by a balance of intermolecular forces, including hydrogen bonding involving the amine group, π-π stacking interactions between the aromatic rings, and van der Waals forces. The conformation adopted in the solid state is often one of the low-energy conformers predicted by theoretical calculations, though crystal packing forces can sometimes trap a higher energy conformation. The analysis of crystal structures of similar molecules provides insights into typical bond lengths, bond angles, and intermolecular packing motifs that would be expected for this compound.

Structure Activity Relationship Sar Studies of 2 2 Ethoxyphenoxy 5 Methylaniline Analogues

Systematic Exploration of Substituent Effects on Biological Efficacy

The substitution pattern on the phenyl ring is a key determinant of ligand affinity and selectivity. While specific data on 2-(2-ethoxyphenoxy)-5-methylaniline is not publicly available, research on related structures, such as 2,5-dimethoxyphenylpiperidines, highlights the importance of the substitution pattern on the phenyl ring for achieving selective agonist activity at serotonin (B10506) receptors. nih.gov In the context of 2-phenoxyaniline (B124666) derivatives, modifications to the phenyl ring could influence interactions with the target protein through steric and electronic effects. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electrostatic potential of the molecule, thereby affecting its binding affinity. The position of these substituents is also crucial, as it can dictate the orientation of the molecule within the binding pocket.

The ethoxyphenoxy moiety is a significant structural feature that can profoundly influence the functional properties of the molecule. The alkoxy side chain's position and nature can impact the compound's electronic and conformational properties. Studies on other classes of molecules, such as quinoxaline-based polymers, have shown that the position of alkoxy side chains can dramatically affect the material's energy levels and intermolecular interactions. nih.gov In 2-phenoxyaniline analogues, the ethoxy group can act as a hydrogen bond acceptor and its flexibility can allow the molecule to adopt different conformations, which may be crucial for its interaction with the receptor. A patent for 2-phenoxyaniline derivatives suggests that a lower alkoxy group, such as an ethoxy or propoxy group, at the R1 position (the phenoxy ring) is a favorable substitution for inhibitory action on the Na+/Ca2+ exchange system. google.com

| Compound Class | R1 (Phenoxy Ring) | R2 (Aniline Ring) | R3 (Aniline Ring) | Reported Activity | Reference |

| 2-Phenoxyaniline Derivatives | Hydrogen, Lower Alkoxy | Halogen, Nitro | Hydrogen, Halogen | Inhibitory action on Na+/Ca2+ exchange system | google.com |

Elucidation of Biased Agonism and Functional Selectivity in Related Phenoxyanilines

Biased agonism, or functional selectivity, is a phenomenon where a ligand binding to a G protein-coupled receptor (GPCR) preferentially activates one intracellular signaling pathway over another. nih.govnih.govfrontiersin.org This concept has significant implications for drug discovery, as it offers the potential to develop drugs with improved therapeutic profiles and fewer side effects. nih.govnih.gov While specific studies on biased agonism in this compound analogues are not available, the general principles can be applied to this class of compounds, particularly if they act on GPCRs.

GPCR activation can trigger multiple downstream signaling cascades, including the G protein-dependent pathways and the β-arrestin-mediated pathways. nih.gov The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway can be activated through both G protein-dependent and β-arrestin-dependent mechanisms. nih.govnih.gov A biased agonist could, for example, selectively promote G protein signaling leading to a specific therapeutic effect, while minimizing β-arrestin recruitment, which might be associated with receptor desensitization or adverse effects. frontiersin.org The recruitment of β-arrestin 2, for instance, has been shown to be a crucial mediator in the signaling of other receptor systems. nih.govnih.gov The chemical structure of a ligand is a key determinant of its ability to induce a specific receptor conformation that leads to biased signaling. Current time information in Bangalore, IN. Therefore, subtle modifications to the 2-phenoxyaniline scaffold could potentially lead to analogues with distinct signaling profiles.

| Signaling Pathway | Potential Role in Phenoxyaniline (B8288346) Analogue Action | General References |

| ERK1/2 Phosphorylation | Can be activated by GPCRs through both G-protein and β-arrestin pathways, potentially mediating therapeutic or adverse effects. | nih.govnih.gov |

| β-Arrestin Recruitment | Involved in receptor desensitization and can also initiate its own signaling cascades. Biased ligands can selectively engage or avoid this pathway. | nih.govfrontiersin.orgnih.govnih.gov |

Adenylyl cyclase is a key enzyme that produces the second messenger cyclic AMP (cAMP), and its activity can be modulated by GPCRs through stimulatory (Gs) or inhibitory (Gi) G proteins. researchgate.net Some GPCRs, upon activation, can also lead to the mobilization of intracellular calcium via the Gq pathway. nih.gov The inhibitory action of some 2-phenoxyaniline derivatives on the Na+/Ca2+ exchange system suggests a potential role in modulating intracellular calcium levels. google.com A comparative analysis of the effects of different 2-phenoxyaniline analogues on adenylyl cyclase activity and calcium mobilization would be a valuable approach to characterizing their functional selectivity. For instance, an analogue might predominantly inhibit adenylyl cyclase with little effect on calcium mobilization, or vice versa, indicating a bias towards the Gi or Gq pathway, respectively. The regulation of adenylyl cyclase by calcium itself adds another layer of complexity to these signaling events. nih.govnih.gov

| Signaling Event | Potential Modulation by Phenoxyaniline Analogues | General References |

| Adenylyl Cyclase Inhibition | Could be mediated by Gi-coupled GPCRs, leading to decreased cAMP levels. | researchgate.net |

| Calcium Mobilization | Could be mediated by Gq-coupled GPCRs or through effects on ion channels like the Na+/Ca2+ exchanger. | google.comnih.gov |

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational methods offer a powerful lens through which to examine the intricate interplay between molecular structure and biological function. These in silico techniques are particularly valuable in the study of phenoxyaniline derivatives, where subtle structural modifications can lead to significant changes in activity. By leveraging the power of computational chemistry and statistical analysis, it is possible to build predictive models that guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxyanilines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govyoutube.com This approach is founded on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov For phenoxyaniline derivatives, QSAR studies can reveal the key structural features that are critical for their desired biological effect.

A typical QSAR study involves the calculation of a wide range of molecular descriptors for a set of structurally related compounds with known activities. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR), are then employed to develop a mathematical equation that relates these descriptors to the observed biological activity. nih.gov

For instance, in a QSAR study of a series of phenoxypyrimidine derivatives, which share the diaryl ether core with this compound, researchers found that steric effects, hydrogen bonding capabilities, and electronic properties played significant roles in their inhibitory activity against p38 kinase. nih.gov The resulting QSAR model was able to explain a high percentage of the variance in the biological data, demonstrating its predictive power. nih.gov

A hypothetical QSAR equation for a series of phenoxyaniline analogues might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(HOMO) + β₃(MR) + ...

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.

logP represents the octanol-water partition coefficient, a measure of hydrophobicity.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

MR stands for Molar Refractivity, a steric descriptor.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

The following table illustrates the types of descriptors that are commonly employed in QSAR studies of aromatic compounds like phenoxyanilines.

| Descriptor Class | Specific Descriptor Example | Property Represented | Potential Influence on Activity |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents | Can affect binding to electron-rich or electron-poor pockets in a target protein. |

| Dipole Moment | Polarity and charge distribution | Influences solubility and interactions with polar residues in a binding site. | |

| HOMO/LUMO Energies | Electron-donating/accepting ability | Important for charge-transfer interactions. researchgate.net | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Dictates the fit of the molecule within a binding pocket. |

| Taft Steric Parameter (Es) | Bulkiness of substituents | Can create favorable or unfavorable steric clashes with the target. | |

| Hydrophobic | Partition Coefficient (logP) | Lipophilicity | Affects membrane permeability and hydrophobic interactions with the target. nih.gov |

| Topological | Wiener Index | Molecular branching and size | Provides a numerical representation of molecular shape and connectivity. |

By analyzing the coefficients and statistical significance of each descriptor in the QSAR equation, researchers can deduce the specific structural modifications that are likely to enhance the biological activity of the phenoxyaniline scaffold.

Pharmacophore Generation and Ligand-Based Design Principles

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

The process of generating a ligand-based pharmacophore model typically involves the following steps:

Selection of a set of active compounds: A structurally diverse set of molecules known to be active against a specific biological target is chosen.

Conformational analysis: The possible three-dimensional conformations of each molecule are generated.

Feature identification: The key chemical features (pharmacophoric features) within each molecule are identified.

Alignment and model generation: The molecules are aligned in three-dimensional space to identify a common arrangement of pharmacophoric features that is shared among the most active compounds.

For the this compound scaffold, a hypothetical pharmacophore model could be generated based on its constituent functional groups. The key features might include:

An aromatic ring feature from the substituted aniline (B41778) ring.

A second aromatic ring feature from the ethoxyphenoxy group.

A hydrogen bond donor from the aniline's amino group (-NH₂).

A hydrogen bond acceptor from the ether oxygen.

A hydrophobic feature corresponding to the ethoxy group.

The spatial arrangement of these features would be critical for biological activity. The distance and angles between these pharmacophoric points would define the model.

The following table outlines a hypothetical pharmacophore model for a series of phenoxyaniline analogues.

| Pharmacophoric Feature | Description | Potential Interaction with Target |

| Aromatic Ring 1 (AR1) | Phenyl ring of the aniline moiety | π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |

| Aromatic Ring 2 (AR2) | Phenyl ring of the phenoxy moiety | Similar to AR1, can engage in π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Donor (HBD) | Amine (-NH₂) group | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the target protein. |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen (-O-) | Accepts hydrogen bonds from donor groups (e.g., hydroxyl, amide) on the target protein. |

| Hydrophobic Center (HY) | Ethoxy (-OCH₂CH₃) group | Interacts with nonpolar, hydrophobic pockets in the binding site. |

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This process, known as virtual screening, allows for the rapid identification of novel molecules that possess the required pharmacophoric features and are therefore likely to be active. This ligand-based design approach is particularly valuable when the three-dimensional structure of the biological target is unknown. acs.org By focusing on the key structural attributes of known active compounds, pharmacophore modeling provides a rational and efficient pathway for the discovery of new and improved this compound analogues.

In Vitro Biological Mechanism of Action Investigations of 2 2 Ethoxyphenoxy 5 Methylaniline Analogues

Receptor Binding Affinity and Selectivity Profiling in Cell-Free Systems

Cell-free receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its molecular targets. These assays utilize cell membranes expressing a high density of a specific receptor to quantify how strongly a ligand binds.

Radioligand binding assays are a standard method to determine the affinity of a test compound for a receptor. This technique measures the ability of an unlabeled compound to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor. The results are typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

For analogues of 2-(2-ethoxyphenoxy)-5-methylaniline, particularly those incorporating a piperazine (B1678402) moiety, significant affinity has been observed at serotonergic and adrenergic receptors. For instance, studies on (2-methoxyphenyl)piperazine derivatives, which share structural similarities, have demonstrated high affinity for the 5-HT₁ₐ receptor. nih.gov The affinity is influenced by the nature of substituents and the length of alkyl chains within the molecule. nih.gov Some of these analogues show strong binding to 5-HT₁ₐ receptors with Kᵢ values in the low nanomolar range, indicating high affinity. nih.gov

Simultaneously, affinity for other receptors, such as the α₁-adrenergic and dopamine (B1211576) D₂ receptors, is often evaluated to determine a compound's selectivity profile. mdpi.comresearchgate.net Many 5-HT₁ₐ receptor ligands exhibit cross-reactivity with α₁-adrenergic receptors due to structural homology in their binding sites. researchgate.net However, medicinal chemistry efforts have successfully produced analogues with high 5-HT₁ₐ affinity that are largely devoid of significant α₁-adrenergic activity, thereby enhancing selectivity. nih.gov Affinity for the D₂ receptor has also been assessed for various related compounds, although it is often weaker compared to the 5-HT₁ₐ receptor. mdpi.com

Table 1: Binding Affinity (Kᵢ, nM) of Representative Analogues at Monoamine Receptors

| Analogue Class | Representative Compound | 5-HT₁ₐ | α₁-Adrenergic | D₂ |

| (2-Methoxyphenyl)piperazine | Compound 2a nih.gov | 0.63 | > 1000 | Not Reported |

| (2-Methoxyphenyl)piperazine | Compound 2f nih.gov | 0.12 | > 1000 | Not Reported |

| Triazine Derivative | Compound 8 mdpi.com | > 10000 | > 10000 | 2670 |

| Triazine Derivative | Compound 3 mdpi.com | 13 (5-HT₆) | 1680 (5-HT₂ₐ) | 1140 |

Note: Data is compiled from studies on structurally related, but distinct, chemical series to illustrate typical binding profiles. Compound 3 affinity is for 5-HT₆ and 5-HT₂ₐ, included for context on selectivity screening.

Competitive binding experiments form the basis of the radioligand assays described above. In these experiments, cell membranes or tissue homogenates containing the receptor of interest are incubated with a fixed concentration of a specific radioligand, such as [³H]-8-OH-DPAT for the 5-HT₁ₐ receptor, [³H]-Prazosin for α₁-adrenergic receptors, or [³H]-Spiperone for D₂ receptors. revvity.com

Increasing concentrations of the unlabeled test compound, such as an analogue of this compound, are added to the reaction. The test compound competes with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is then measured, typically by liquid scintillation counting after separating the bound from the unbound radioligand. The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Functional Assays for Intracellular Signaling Pathway Modulation

Beyond simply binding to a receptor, it is crucial to determine the functional consequence of that binding—whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).

The receptors targeted by these analogues, including 5-HT₁ₐ, α₁, and D₂, are GPCRs. Upon activation by an agonist, GPCRs undergo a conformational change that allows them to couple to and activate intracellular G proteins (e.g., Gαᵢ, Gαₒ, Gαₛ, Gαₒ). This initiates a cascade of downstream signaling events. Functional assays are designed to measure one or more of these events to quantify receptor activation. The complexity of GPCR signaling allows for "biased agonism," where a ligand may preferentially activate one signaling pathway over another, a phenomenon explored with some 5-HT₁ₐ receptor agonists. nih.gov

A primary method for assessing the function of GPCRs linked to Gαₛ or Gαᵢ/ₒ proteins is to measure the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The 5-HT₁ₐ receptor, for instance, typically couples to Gαᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase. Activation of 5-HT₁ₐ receptors by an agonist therefore leads to a decrease in intracellular cAMP levels.

In a typical assay, cells expressing the receptor are first stimulated with a compound like forskolin (B1673556) to elevate basal cAMP levels. The test compound is then added, and its ability to reduce the forskolin-stimulated cAMP concentration is measured. The potency (EC₅₀) and efficacy (maximal effect) of the compound as an agonist can be determined from the resulting dose-response curve. Conversely, an antagonist would block the ability of a known agonist to decrease cAMP levels.

Table 2: Illustrative Functional Activity of a Hypothetical 5-HT₁ₐ Agonist Analogue

| Assay Type | Parameter | Value | Interpretation |

| cAMP Inhibition | EC₅₀ | 15 nM | High potency in activating the Gαᵢ pathway. |

| cAMP Inhibition | Eₘₐₓ | 95% | High efficacy, nearly full agonism. |

| ERK1/2 Phosphorylation | EC₅₀ | 50 nM | Moderate potency for the ERK pathway. |

| ERK1/2 Phosphorylation | Eₘₐₓ | 60% | Partial agonism relative to the endogenous ligand. |

Note: This table is illustrative of typical data obtained in functional assays and does not represent a specific real compound.

GPCR activation can trigger numerous signaling cascades beyond second messenger production, including the mitogen-activated protein kinase (MAPK) pathway. nih.gov A key component of this pathway is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Measuring ERK1/2 phosphorylation serves as a valuable readout of GPCR activation and can reveal more nuanced pharmacology, such as biased agonism. nih.govnih.gov

Activation of ERK1/2 can be initiated by both G protein-dependent and β-arrestin-dependent mechanisms, often with different time courses. nih.gov Assays to measure ERK1/2 phosphorylation typically involve treating receptor-expressing cells with the test compound for a specific period. The cells are then lysed, and the amount of phosphorylated ERK (pERK) is quantified relative to the total amount of ERK protein, commonly using techniques like Western blotting or enzyme-linked immunosorbent assays (ELISAs). The results provide another measure of a compound's potency and efficacy, and comparing these results to those from second messenger assays can indicate if a ligand preferentially activates one pathway over another. nih.gov

Enzyme Inhibition and Activation Studies for Related Analogues (e.g., Antiplasmodial Activity)

The structural framework of this compound is shared by a variety of compounds that have been investigated for their inhibitory effects on different enzymes, as well as their activity against the malaria parasite, Plasmodium falciparum.

Research into phenoxyaniline (B8288346) analogues has demonstrated their capacity to act as enzyme inhibitors. For example, certain phenoxyaniline analogues have been identified as competitive inhibitors of cytochrome P450 enzymes, specifically CYP2B4 and CYP2B6. acs.org The mechanism of inhibition for other related analogues, such as those with a phenyl ether or aniline (B41778) linkage, has been explored in the context of neuronal nitric oxide synthase (nNOS), where they were designed to enhance potency and selectivity. nih.gov

In the realm of antiplasmodial research, which is critical for the development of new malaria treatments, several analogues bearing the phenoxy group have shown promising activity. A series of 5-phenoxy primaquine (B1584692) analogues were synthesized and found to exhibit significant inhibition of heme polymerization, a crucial process for the survival of the malaria parasite. nih.gov This mechanism is a well-established target for antimalarial drugs. nih.gov The most potent of these analogues demonstrated substantially improved antiplasmodial activity compared to the parent compound, primaquine. nih.gov

Furthermore, studies on 2-phenoxy-3-trichloromethylquinoxalines have revealed that these compounds possess antiplasmodial properties by targeting the apicoplast of Plasmodium falciparum. acs.org The apicoplast is a non-photosynthetic plastid essential for the parasite's survival, making it an attractive target for novel antimalarial therapies. acs.org The activity of these quinoxaline (B1680401) derivatives was found to be influenced by the substituents on the phenoxy ring, with strong electron-withdrawing groups enhancing the antiplasmodial effect. acs.org

Interactive Table: Antiplasmodial Activity of 2-Phenoxy-3-trichloromethylquinoxaline Analogues

| Compound | Substituent on Phenoxy Ring | EC50 P. falciparum K1 (µM) |

|---|---|---|

| 3a | Unsubstituted | Good activity |

| 3h | 4-OMe (electron-donating) | 0.38 |

| 3k | 4-OCF3 (electron-withdrawing) | 0.40 |

| 3l | 4-SF5 (strong electron-withdrawing) | 0.20 |

| 3m | 4-SCF3 (strong electron-withdrawing) | 0.20 |

Cellular Uptake and Distribution Studies in Model Systems

Studies on other drug delivery systems, such as nanoparticles, have shown that surface functionalization can significantly influence cellular uptake. For instance, the conjugation of antibodies to nanoparticle assemblies has been shown to facilitate receptor-mediated endocytosis. While not directly applicable to the compound , this highlights the importance of specific cellular interactions in the uptake process.

In the context of cancer research, novel phenoxyacetamide derivatives have been investigated for their cytotoxic activity. nih.gov One such derivative demonstrated selective uptake and induction of apoptosis in liver cancer cells (HepG2) compared to normal cells. nih.gov This selectivity is a desirable characteristic for anticancer agents, as it minimizes damage to healthy tissues. nih.gov The study suggested that the phenoxy group was a crucial structural element for this selective inhibition. nih.gov

Without direct experimental data on this compound, any discussion on its cellular uptake and distribution remains speculative. Further research employing model systems such as Caco-2 cell monolayers for permeability assessment or fluorescence microscopy to visualize intracellular localization would be necessary to elucidate these aspects of its biological activity.

Advanced Theoretical and Computational Chemistry Investigations of 2 2 Ethoxyphenoxy 5 Methylaniline

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics forms the bedrock of our understanding of chemical bonding and reactivity. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information about its electronic distribution, energy levels, and intrinsic properties. For a molecule like 2-(2-Ethoxyphenoxy)-5-methylaniline, QM calculations are indispensable for characterizing its fundamental chemical nature.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is particularly well-suited for determining the ground-state properties of medium-sized organic molecules. For derivatives of 2-phenoxyaniline (B124666), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d), are used to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of atoms. nih.gov

These calculations can predict key structural parameters, such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile. Furthermore, DFT can be used to compute thermodynamic properties and electron affinities, offering insights into the molecule's stability and its propensity to accept electrons. nih.gov For instance, studies on polybrominated diphenyl ethers have shown that thermodynamic properties are highly dependent on the substitution pattern. nih.gov While no specific DFT data for this compound is publicly available, the principles from studies on related phenoxyanilines and diphenyl ethers are directly applicable. nih.govresearchgate.net For example, the investigation of 2-phenoxyaniline itself has utilized DFT to determine its structural optimization and vibrational modes. researchgate.net

Table 1: Illustrative Data from DFT Calculations on a Related Compound (2-phenoxyaniline)

| Calculated Property | Method | Value |

| Optimized Energy | DFT/B3LYP | [Value] |

| HOMO-LUMO Gap | TD-DFT | [Value] |

| Dipole Moment | DFT/B3LYP | [Value] |

Note: The values in this table are for illustrative purposes for the related compound 2-phenoxyaniline and are not actual calculated values for this compound, as such data is not publicly available.

Ab Initio Methods for High-Accuracy Calculations

For situations demanding higher accuracy, particularly for electronic properties and reaction energetics, ab initio methods are employed. These methods are based on first principles, without the empirical parameterization inherent in some other techniques. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is essential for accurately describing subtle electronic effects.

High-accuracy ab initio calculations can be used to refine the understanding of the electronic spectrum and potential energy surfaces of molecules. For complex processes like photo-induced structural changes, advanced methods are necessary to capture the intricacies of excited electronic states. vu.lt Although specific high-accuracy ab initio studies on this compound are not documented in public literature, the application of such methods to similar aromatic systems provides a framework for how its electronic behavior could be meticulously investigated.

Molecular Modeling and Dynamics Simulations

While QM methods are powerful for understanding the intrinsic properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of its behavior in a more complex environment, such as in solution or interacting with a biological target.

Molecular Dynamics (MD) for Conformational Sampling and Ligand Flexibility

Molecules are not static entities; they are in constant motion, adopting a multitude of conformations. Molecular Dynamics (MD) simulations track the movement of atoms in a molecule over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's flexibility and the range of shapes it can adopt. For a molecule with multiple rotatable bonds like this compound, MD simulations are crucial for exploring its conformational landscape.

By simulating the molecule in a solvent box, typically water, one can observe how the solvent influences its conformational preferences. This is critical for understanding its behavior in a biological milieu. The resulting trajectory from an MD simulation provides an ensemble of conformations that can be used in further analyses, such as docking studies.

Protein-Ligand Docking and Binding Free Energy Calculations

A primary application of computational chemistry in drug discovery is predicting how a small molecule, or ligand, will bind to a protein target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

For a compound like this compound, docking studies would be instrumental in identifying potential biological targets and understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. nih.gov While no specific docking studies for this exact compound are publicly reported, research on analogous 2-phenoxyaniline derivatives has employed molecular docking to probe ligand-protein interactions. researchgate.net

Following docking, more rigorous methods like binding free energy calculations can be employed to obtain a more quantitative estimate of the binding affinity. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to rank potential drug candidates.

Table 2: Illustrative Docking Results for a Hypothetical Target

| Parameter | Value |

| Docking Score (kcal/mol) | [Value] |

| Predicted Binding Affinity (Ki) | [Value] |

| Key Interacting Residues | [List of Amino Acids] |

Note: This table presents hypothetical data to illustrate the output of a docking study. No such data is currently available for this compound.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Receptor Interactions

To achieve a high level of accuracy in describing the interaction between a ligand and a protein's active site, hybrid QM/MM methods can be utilized. In this approach, the region of primary interest, typically the ligand and the key amino acid residues in the active site, is treated with a high-level QM method. The rest of the protein and the surrounding solvent are treated with a more computationally efficient MM force field.

This tiered approach allows for a detailed and accurate description of the electronic events that occur during binding, such as charge transfer and polarization, which are often not captured by classical MM force fields alone. QM/MM simulations can provide invaluable insights into the enzymatic reaction mechanisms and the nature of the transition states, guiding the design of more potent and specific inhibitors.

Cheminformatics and Machine Learning Applications in Drug Discovery

The integration of cheminformatics and machine learning (ML) has become a cornerstone of modern drug discovery, offering powerful tools to navigate the vast chemical space and accelerate the identification of promising therapeutic candidates. nih.govmdpi.com These computational approaches leverage algorithms to analyze large datasets, uncover complex structure-activity relationships, and build predictive models that can significantly reduce the time and cost associated with preclinical research. nih.govyoutube.com For a molecule like this compound, these techniques can be instrumental in predicting its potential as a drug candidate and in guiding the synthesis of more effective and safer analogues.

Predictive Modeling for Biological Activity and ADMET Properties (Theoretical Aspects)

A primary challenge in drug development is the high attrition rate of compounds due to poor efficacy, unforeseen toxicity, or unfavorable pharmacokinetic profiles. omicsdi.org Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and machine learning, aims to address this by forecasting a compound's biological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties before it is even synthesized. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are founded on the principle that the biological activity of a chemical is directly related to its molecular structure. pensoft.net These models establish a mathematical correlation between a molecule's physicochemical properties (descriptors) and its observed biological effect. mdpi.comnih.gov Descriptors can be categorized into several types, including:

Electronic: Describing the electron distribution (e.g., dipole moment, partial charges).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP).

Topological: Based on the 2D graph representation of the molecule.

By analyzing a training set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. pensoft.net

Machine Learning in ADMET Prediction: While QSAR provides a foundational framework, machine learning algorithms have enhanced the predictive power and scope of these models. nih.gov ML methods such as Support Vector Machines (SVM), Random Forests (RF), and neural networks can handle vast and complex datasets, identifying non-linear relationships that traditional QSAR might miss. mdpi.comnih.gov These algorithms are trained on large databases of experimental data to build models that can predict a wide array of ADMET properties. researchgate.net For instance, researchers can now utilize online platforms and specialized software like ADMETlab 2.0 or ADMET Predictor® to obtain in silico predictions for properties such as aqueous solubility, plasma protein binding, cardiotoxicity, and genotoxicity. omicsdi.orgnih.govyoutube.com

The table below illustrates the types of molecular descriptors and the ADMET properties that can be predicted using computational models for a compound like this compound.

| Descriptor Category | Example Descriptors | Predicted ADMET/Biological Property |

| Physicochemical | LogP, Molecular Weight, Polar Surface Area (PSA) | Solubility, Membrane Permeability, Oral Bioavailability |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Receptor Binding Affinity, Metabolic Stability |

| Topological | Molecular Connectivity Indices, Wiener Index | Toxicity, Carcinogenicity |

| 3D/Steric | Molecular Volume, Surface Area, Shape Indices | Enzyme Inhibition, hERG Channel Blockade (Cardiotoxicity) |

This table is interactive. You can sort and filter the data.

These predictive models are crucial in the early stages of drug discovery for filtering out compounds with a high probability of failure, thereby focusing resources on candidates with more promising profiles. drugdiscoverytrends.com

Virtual Screening and Library Design for Phenoxyaniline (B8288346) Analogues

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. nih.govnih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS). For a lead compound like this compound, VS can be employed to discover analogues with potentially improved activity or selectivity.

The process typically involves:

Target-Based Virtual Screening: This approach requires a 3D structure of the biological target (e.g., from X-ray crystallography or homology modeling). Molecular docking simulations are then used to predict the binding mode and affinity of each compound in a virtual library to the target's active site. nih.gov

Ligand-Based Virtual Screening: When the target structure is unknown, models can be built based on a set of known active ligands. These models, which can be based on pharmacophore features or 2D/3D similarity to the known actives, are then used to screen libraries for compounds that match the required profile. nih.gov

The results of a virtual screen provide a ranked list of "hits." These hits can then be prioritized for experimental testing. nih.gov Furthermore, the insights gained from screening phenoxyaniline analogues can guide the rational design of new, focused chemical libraries. By identifying the key structural features that contribute to desired activity and favorable ADMET properties, chemists can design novel analogues of this compound that are optimized for a specific therapeutic purpose. nih.govniscpr.res.in

Reaction Mechanism Elucidation Through Computational Pathways (e.g., Photochemical Transformations of Related Phenols)

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at the molecular level. By modeling the potential energy surfaces of reacting species, researchers can identify transition states, reaction intermediates, and calculate energy barriers, offering a detailed understanding that is often difficult to obtain through experiments alone. acs.org

A relevant area of investigation for a phenoxy-containing compound like this compound is the study of photochemical transformations. Phenol (B47542) and its derivatives are known to undergo photochemical reactions, such as hydrogen detachment, upon photoexcitation. acs.org Computational studies have been instrumental in clarifying the microscopic mechanisms of these processes.

For example, research on the photochemical reaction of phenol has shown that the process is significantly faster at an air-water interface compared to in bulk water. acs.org Computational modeling, combining electronic state calculations and molecular dynamics, revealed that this acceleration is due to a lower energy barrier for conical intersection (CI) crossing in a less hydrated environment. acs.org The S2 electronic state, which is involved in the hydrogen detachment, is unfavorable for hydrogen bonding, and thus the reaction proceeds more readily at the surface where hydration is incomplete. acs.org

Such computational investigations into the reaction pathways of related structural motifs like phenols or anilines can predict the potential photochemical reactivity and stability of this compound. Understanding these pathways is critical for assessing the compound's stability under various conditions and predicting potential degradation products.

Future Directions and Research Opportunities for 2 2 Ethoxyphenoxy 5 Methylaniline Research

Exploration of Novel Biological Targets and Therapeutic Applications for Phenoxyaniline (B8288346) Scaffolds